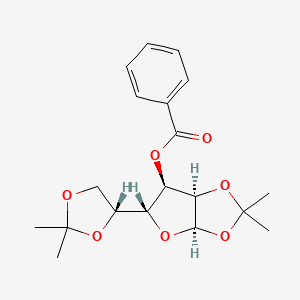

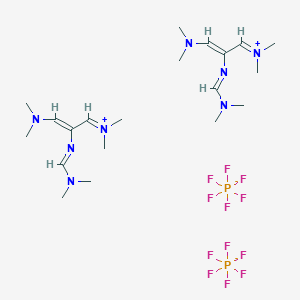

N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hexafluorophosphate(V)

Descripción general

Descripción

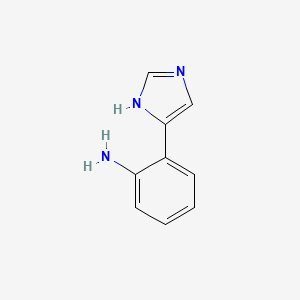

N,N-dimethyl enaminones, which are similar to your compound, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . They have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Synthesis Analysis

The synthesis of similar compounds, such as N-methylated NCAs (αNNCAs) of several amino acids, has been investigated . The study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Chemical Reactions Analysis

N,N-dimethyl enaminones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . They have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .Physical And Chemical Properties Analysis

Similar compounds, such as Dimethylamino)propylamine (DMAPA), are weakly basic, colorless liquids . They are used as intermediates for the synthesis of agrochemicals and surfactants .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

The compound’s unique structure, with its dimethylamino and allylidene moieties, makes it an excellent building block for synthesizing various heterocyclic compounds. Researchers have utilized it as a precursor in the construction of acyclic, carbocyclic, and fused heterocycles. These derivatives find applications in drug discovery, materials science, and agrochemical development .

Biomedical Applications

The N,N-dimethyl analogues of this compound have demonstrated biological activity. Scientists have explored their potential as antiviral agents, enzyme inhibitors, and anti-inflammatory drugs. The ability to modify the substituents on the allylidene group allows fine-tuning of biological properties, making it an exciting area of research .

Water Treatment

A related compound, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), has found applications in water treatment. Its use as a flocculant and coagulant aids in removing impurities and suspended particles from water. DMAPMA-based polymers enhance water purification processes, contributing to cleaner drinking water and wastewater treatment .

Cosmetic Industry

The compound’s cationic nature and unique structure make it suitable for cosmetic formulations. It acts as a conditioning agent in hair care products, improving manageability and reducing static. Additionally, its antimicrobial properties find use in preservative systems for cosmetics and personal care items .

Papermaking Industry

In papermaking, this compound serves as a retention aid. By enhancing the retention of fine particles during paper formation, it improves paper quality, reduces fiber loss, and increases paper strength. Its application contributes to efficient paper production processes .

Medicine Industry

Beyond its role in drug discovery, this compound has potential applications in medicine. Researchers are investigating its use as a drug delivery vehicle due to its cationic charge and stability. By modifying the counterion (hexafluorophosphate), tailored drug carriers can be designed for targeted therapy .

Direcciones Futuras

Propiedades

IUPAC Name |

[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N4.2F6P/c2*1-12(2)7-10(8-13(3)4)11-9-14(5)6;2*1-7(2,3,4,5)6/h2*7-9H,1-6H3;;/q2*+1;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVCGOKPDSMSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=[N+](C)C)N=CN(C)C.CN(C)C=C(C=[N+](C)C)N=CN(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=C(\N=CN(C)C)/C=[N+](C)C)C.CN(/C=C(\N=CN(C)C)/C=[N+](C)C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42F12N8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B3257728.png)

![(1S,4S)-2-Phenyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3257741.png)